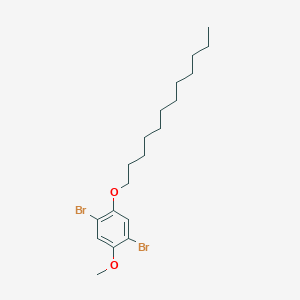
1,4-Dibromo-2-(dodecyloxy)-5-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2-(dodecyloxy)-5-methoxybenzene is an organic compound that belongs to the class of brominated aromatic ethers It is characterized by the presence of two bromine atoms, a dodecyloxy group, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-(dodecyloxy)-5-methoxybenzene typically involves the bromination of a precursor compound, such as 2-(dodecyloxy)-5-methoxybenzene. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in an organic solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2-(dodecyloxy)-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like zinc dust and hydrochloric acid or sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Formation of the corresponding de-brominated compound.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2-(dodecyloxy)-5-methoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-2-(dodecyloxy)-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the dodecyloxy and methoxy groups can engage in hydrophobic and hydrogen bonding interactions, respectively. These interactions can influence the compound’s reactivity and binding affinity with various molecular targets, affecting its overall biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-bis(decyloxy)benzene: Similar structure with decyloxy groups instead of dodecyloxy and methoxy groups.
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure with two methoxy groups instead of dodecyloxy and methoxy groups.
1,4-Dibromo-2,5-difluorobenzene: Similar structure with fluorine atoms instead of dodecyloxy and methoxy groups.
Uniqueness
1,4-Dibromo-2-(dodecyloxy)-5-methoxybenzene is unique due to the presence of both a long alkyl chain (dodecyloxy group) and a methoxy group, which impart distinct hydrophobic and electronic properties. These features make it suitable for specific applications where such properties are desired, distinguishing it from other similar compounds.
Propiedades
Número CAS |
137436-34-1 |
|---|---|
Fórmula molecular |
C19H30Br2O2 |
Peso molecular |
450.2 g/mol |
Nombre IUPAC |
1,4-dibromo-2-dodecoxy-5-methoxybenzene |
InChI |
InChI=1S/C19H30Br2O2/c1-3-4-5-6-7-8-9-10-11-12-13-23-19-15-16(20)18(22-2)14-17(19)21/h14-15H,3-13H2,1-2H3 |
Clave InChI |
JQMCDMZNUIQQQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)Br)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


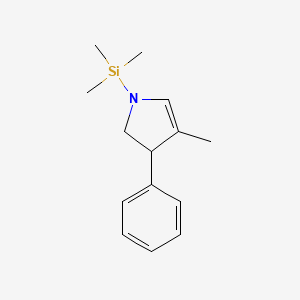
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
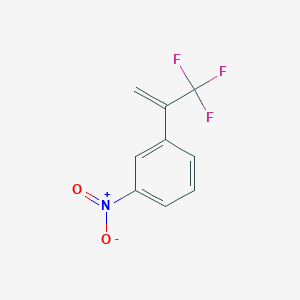
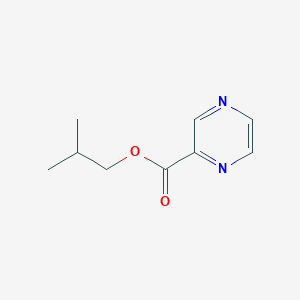
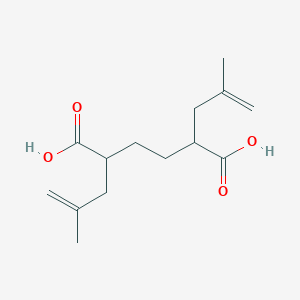
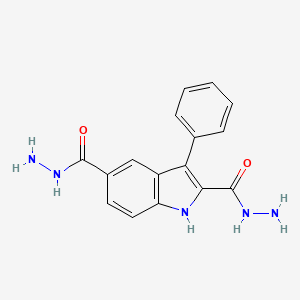
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
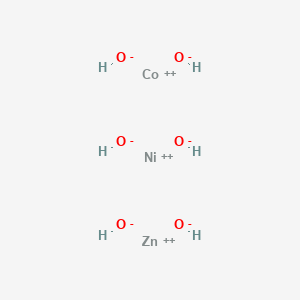
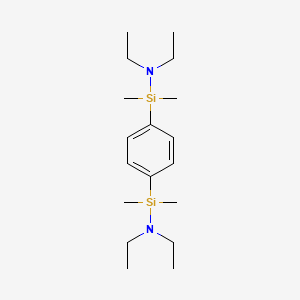
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
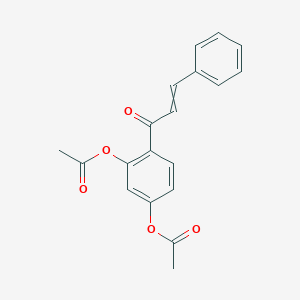
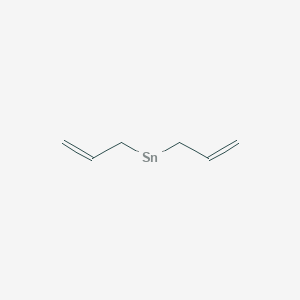
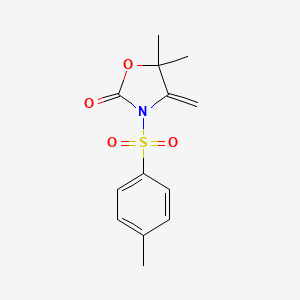
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
